molecular formula C11H16N2O B8392944 6-(2-Cyclopropyl-ethoxymethyl)-pyridin-2-ylamine

6-(2-Cyclopropyl-ethoxymethyl)-pyridin-2-ylamine

Cat. No. B8392944
M. Wt: 192.26 g/mol
InChI Key: LEZFBDLFYOASTE-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from N-[6-(2-cyclopropyl-ethoxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide (0.51 g) and 3M aqueous NaOH (3.7 mL) as a light yellow oil (0.39 g) that was used directly in the next step.
Name
N-[6-(2-cyclopropyl-ethoxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][CH2:5][O:6][CH2:7][C:8]2[N:13]=[C:12]([NH:14]C(=O)C(C)(C)C)[CH:11]=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>>[CH:1]1([CH2:4][CH2:5][O:6][CH2:7][C:8]2[N:13]=[C:12]([NH2:14])[CH:11]=[CH:10][CH:9]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
N-[6-(2-cyclopropyl-ethoxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.51 g
Type
reactant
Smiles
C1(CC1)CCOCC1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
3.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)CCOCC1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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